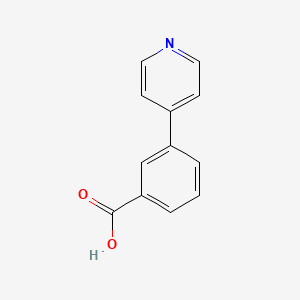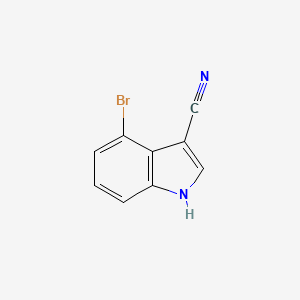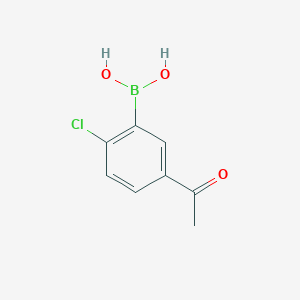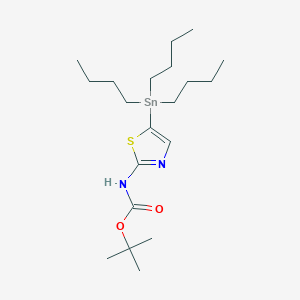
3-(Pyridin-4-yl)benzoic acid
概要
説明
3-(Pyridin-4-yl)benzoic acid is a phenylpyridine . It has a CAS number of 4385-78-8 and a molecular weight of 199.21 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 3-(Pyridin-4-yl)benzoic acid is C12H9NO2 .Chemical Reactions Analysis
3-(Pyridin-4-yl)benzoic acid has been used in the synthesis of metal-organic frameworks, which were used for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .Physical And Chemical Properties Analysis
3-(Pyridin-4-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 199.21 . The predicted density is 1.241±0.06 g/cm3 .科学的研究の応用
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used as a linker in the construction of Metal-Organic Frameworks (MOFs). These MOFs have been used as sorbents for volatile solvents .
- Methods of Application: The MOFs are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a linker. The resulting MOFs show selective adsorption for volatile organic compounds (VOCs) .
- Results or Outcomes: The MOFs showed higher adsorption capacity for both carbon dioxide and hydrogen .
Application in Antimicrobial and Antiviral Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridine compounds, including “3-(Pyridin-4-yl)benzoic acid”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not quantitatively detailed in the source .
Application in Halogenated Volatile Organic Compounds (VOCs) Adsorption
- Scientific Field: Environmental Science
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used in the construction of Metal-Organic Frameworks (MOFs) for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .
- Methods of Application: The MOFs are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a linker. The resulting MOFs show selective adsorption for halogenated VOCs .
- Results or Outcomes: The MOFs showed higher adsorption capacity for both carbon dioxide and hydrogen .
Application in Synthesis of Metal Complexes
- Scientific Field: Inorganic Chemistry
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used as a ligand in the hydrothermal synthesis of metal complexes .
- Methods of Application: The metal complexes are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a ligand. The resulting complexes are structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes: Four metal complexes were synthesized and structurally characterized .
Application in Adsorption of Halogenated Compounds
- Scientific Field: Environmental Science
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used in the construction of Metal-Organic Frameworks (MOFs) for the adsorption of halogenated compounds .
- Methods of Application: The MOFs are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a linker. The resulting MOFs show selective adsorption for halogenated compounds .
- Results or Outcomes: The MOFs showed higher adsorption capacity for both carbon dioxide and hydrogen .
Application in Synthesis of Metal Complexes
- Scientific Field: Inorganic Chemistry
- Summary of Application: “3-(Pyridin-4-yl)benzoic acid” is used as a ligand in the hydrothermal synthesis of metal complexes .
- Methods of Application: The metal complexes are synthesized using “3-(Pyridin-4-yl)benzoic acid” as a ligand. The resulting complexes are structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes: Four metal complexes were synthesized and structurally characterized .
Safety And Hazards
特性
IUPAC Name |
3-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGIZNZSONLPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383782 | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)benzoic acid | |
CAS RN |
4385-78-8 | |
| Record name | 3-(4-Pyridinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)










